1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Overview
Description
1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C13H16N4 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
A study on pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, which share structural similarities with 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, demonstrated moderate to good cytotoxicity against various human cancer cell lines. Some compounds exhibited significant cytotoxicity, suggesting potential as anticancer agents (Alam et al., 2018).
Synthesis of Heterocyclic Compounds
Research on the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and their annulation to form imidazole and pyrimidine rings demonstrates the versatility of compounds structurally related to this compound in generating a diverse array of heterocyclic systems, which are of interest in medicinal chemistry (Yakovenko et al., 2020).
Antimicrobial Activity
A study focused on cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, which are structurally related to this compound, found that some synthesized compounds exhibited pronounced antimicrobial properties. The presence of a 3,5-dimethyl-1H-pyrazol-1-yl moiety significantly influenced antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Sirakanyan et al., 2021).
Properties
IUPAC Name |
2-cyclopentyl-5-pyridin-4-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-13-9-12(10-5-7-15-8-6-10)16-17(13)11-3-1-2-4-11/h5-9,11H,1-4,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVWLUCGLBNZII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CC=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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